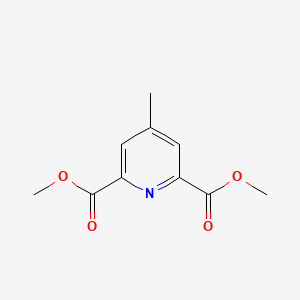
Ethyl 3-acetamido-2-oxobutanoate
Descripción general
Descripción
Ethyl 3-acetamido-2-oxobutanoate is an organic compound with the molecular formula C8H13NO4 It is a derivative of ethyl acetoacetate and is characterized by the presence of an acetamido group attached to the third carbon of the oxobutanoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-acetamido-2-oxobutanoate can be synthesized through the alkylation of ethyl acetoacetate. The process involves the following steps:
Formation of Enolate Ion: Ethyl acetoacetate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion is then reacted with an alkyl halide, such as ethyl bromoacetate, under controlled conditions to form the desired product
Industrial Production Methods
In an industrial setting, the synthesis of this compound typically involves large-scale batch reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous monitoring of reaction parameters are common practices to maintain consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-acetamido-2-oxobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the acetamido group.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxo derivatives or reduction to yield alcohols.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium hydroxide
Acids: Hydrochloric acid, sulfuric acid
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
Hydrolysis: this compound can be hydrolyzed to form 3-acetamido-2-oxobutanoic acid.
Oxidation: Oxidation can yield 3-acetamido-2-oxobutanoic acid derivatives.
Reduction: Reduction can produce 3-acetamido-2-hydroxybutanoate.
Aplicaciones Científicas De Investigación
Ethyl 3-acetamido-2-oxobutanoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as a building block in polymer synthesis .
Mecanismo De Acción
The mechanism of action of ethyl 3-acetamido-2-oxobutanoate involves its interaction with specific molecular targets. The compound can act as a nucleophile in substitution reactions, where the acetamido group facilitates the attack on electrophilic centers. The presence of the oxo group enhances its reactivity towards various chemical transformations .
Comparación Con Compuestos Similares
Ethyl 3-acetamido-2-oxobutanoate can be compared with other similar compounds such as:
Ethyl acetoacetate: Both compounds share a common structural framework, but this compound has an additional acetamido group, which imparts unique reactivity.
Diethyl malonate: Similar to ethyl acetoacetate, diethyl malonate is another 1,3-dicarbonyl compound, but it lacks the acetamido functionality.
Ethyl 2-acetamido-3-oxobutanoate: This compound is an isomer of this compound, differing in the position of the acetamido group .
This compound stands out due to its unique combination of functional groups, which makes it a valuable compound in various chemical and biological applications.
Propiedades
Número CAS |
454426-80-3 |
|---|---|
Fórmula molecular |
C8H13NO4 |
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
ethyl 3-acetamido-2-oxobutanoate |
InChI |
InChI=1S/C8H13NO4/c1-4-13-8(12)7(11)5(2)9-6(3)10/h5H,4H2,1-3H3,(H,9,10) |
Clave InChI |
OHUHHIUQRHRGQK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=O)C(C)NC(=O)C |
SMILES canónico |
CCOC(=O)C(=O)C(C)NC(=O)C |
Secuencia |
A |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














